
(Diethylamino)(dimethylamino)-N,N-dimethylmethaniminium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Diethylamino)(dimethylamino)-N,N-dimethylmethaniminium bromide is a chemical compound with the molecular formula C8H20BrN2. It is a quaternary ammonium compound, which means it contains a positively charged nitrogen atom bonded to four organic groups. This compound is often used in organic synthesis and has various applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Diethylamino)(dimethylamino)-N,N-dimethylmethaniminium bromide typically involves the reaction of dimethylamine with diethylamine in the presence of a suitable alkylating agent such as methyl bromide. The reaction is carried out under controlled conditions to ensure the formation of the desired quaternary ammonium compound.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are mixed and heated to the required temperature. The reaction mixture is then purified using techniques such as distillation or crystallization to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions
(Diethylamino)(dimethylamino)-N,N-dimethylmethaniminium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: The bromide ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or alkoxide ions are commonly used.
Major Products Formed
Oxidation: Oxides of the original compound.
Reduction: Amines and other reduced forms.
Substitution: Various substituted quaternary ammonium compounds.
Wissenschaftliche Forschungsanwendungen
(Diethylamino)(dimethylamino)-N,N-dimethylmethaniminium bromide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of cellular processes and as a labeling agent.
Medicine: Investigated for potential therapeutic uses and drug development.
Industry: Utilized in the production of polymers and other industrial chemicals.
Wirkmechanismus
The mechanism of action of (Diethylamino)(dimethylamino)-N,N-dimethylmethaniminium bromide involves its interaction with cellular membranes and proteins. The positively charged nitrogen atom allows it to bind to negatively charged sites on proteins and membranes, affecting their function and structure. This interaction can lead to changes in cellular processes and biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dimethylaminoethyl methacrylate: Another quaternary ammonium compound with similar properties.
Diethylaminoethyl methacrylate: Shares structural similarities and applications.
Uniqueness
(Diethylamino)(dimethylamino)-N,N-dimethylmethaniminium bromide is unique due to its specific combination of diethylamino and dimethylamino groups, which confer distinct chemical and physical properties. This makes it particularly useful in certain synthetic and research applications where other compounds may not be as effective.
Eigenschaften
CAS-Nummer |
849605-02-3 |
|---|---|
Molekularformel |
C9H22BrN3 |
Molekulargewicht |
252.20 g/mol |
IUPAC-Name |
[diethylamino(dimethylamino)methylidene]-dimethylazanium;bromide |
InChI |
InChI=1S/C9H22N3.BrH/c1-7-12(8-2)9(10(3)4)11(5)6;/h7-8H2,1-6H3;1H/q+1;/p-1 |
InChI-Schlüssel |
AFYBCGSQSXQXAH-UHFFFAOYSA-M |
Kanonische SMILES |
CCN(CC)C(=[N+](C)C)N(C)C.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,6-Bis[(prop-2-en-1-yl)sulfanyl]benzaldehyde](/img/structure/B14195047.png)
![(2-Benzo[1,3]dioxol-5-yl-phenyl)-(4-dimethylaminophenyl)-methanone](/img/structure/B14195048.png)
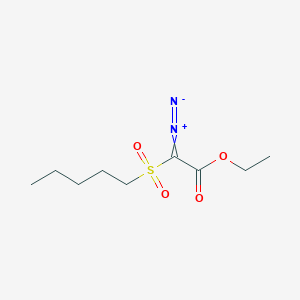
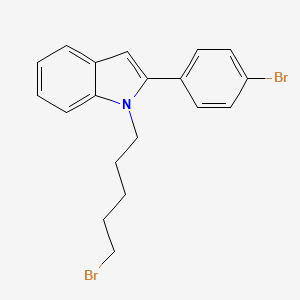
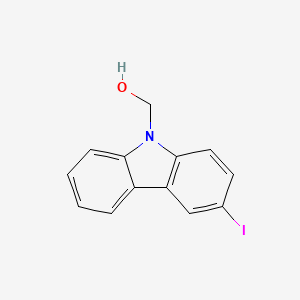
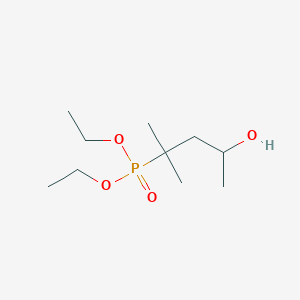
![Phenyl [4-(trifluoromethyl)pyridine-3-carbonyl]carbamate](/img/structure/B14195074.png)
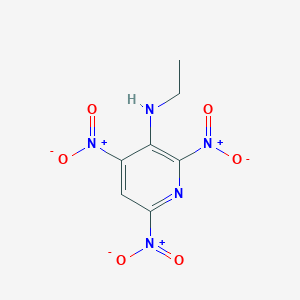
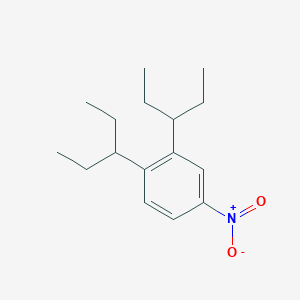
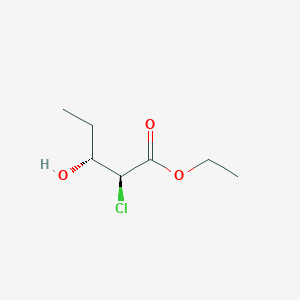
![4-[Dimethyl(phenyl)silyl]-5-hydroxypentanenitrile](/img/structure/B14195106.png)


![{4-[Hydroxy(4-methylphenyl)methyl]phenyl}(4-methylphenyl)methanone](/img/structure/B14195114.png)
